molecular formula C7H8BrN5O2 B14131059 7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 88795-93-1

7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14131059
CAS No.: 88795-93-1
M. Wt: 274.08 g/mol
InChI Key: VDMVDLYCJTUPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C7H7BrN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or chloroform. The amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-8-alkylamino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the amino group, which may affect its biological activity and reactivity.

    7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may influence its chemical properties and applications.

    8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains an additional hydroxypropyl group, which may enhance its solubility and biological activity.

Uniqueness

7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the amino and bromine groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

88795-93-1

Molecular Formula

C7H8BrN5O2

Molecular Weight

274.08 g/mol

IUPAC Name

7-amino-8-bromo-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H8BrN5O2/c1-11-4-3(13(9)6(8)10-4)5(14)12(2)7(11)15/h9H2,1-2H3

InChI Key

VDMVDLYCJTUPBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.